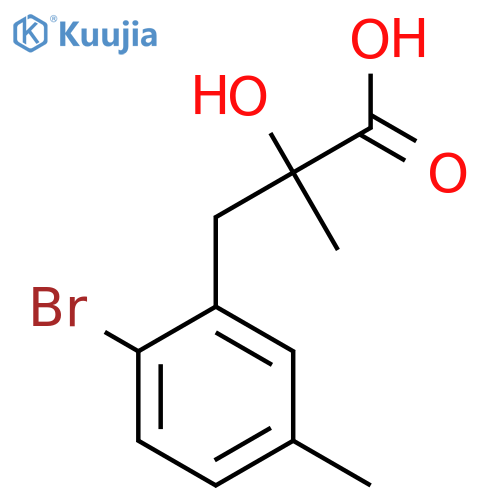

Cas no 2228492-89-3 (3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid)

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid

- 2228492-89-3

- EN300-1908603

-

- インチ: 1S/C11H13BrO3/c1-7-3-4-9(12)8(5-7)6-11(2,15)10(13)14/h3-5,15H,6H2,1-2H3,(H,13,14)

- InChIKey: WEPKSBYHHONJHC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C)C=C1CC(C(=O)O)(C)O

計算された属性

- せいみつぶんしりょう: 272.00481g/mol

- どういたいしつりょう: 272.00481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908603-0.5g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1908603-0.05g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1908603-0.25g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1908603-1g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1908603-5g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 5g |

$3687.0 | 2023-09-18 | ||

| Enamine | EN300-1908603-0.1g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1908603-10.0g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1908603-1.0g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1908603-2.5g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1908603-5.0g |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid |

2228492-89-3 | 5g |

$3687.0 | 2023-06-01 |

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid 関連文献

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2228492-89-3 and Product Name: 3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid

The compound with the CAS number 2228492-89-3 and the product name 3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates several key functional groups, including a bromo substituent and a methyl group, which contribute to its distinct chemical behavior and reactivity.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex pharmaceutical agents. The presence of a hydroxy group in the molecule allows for further functionalization, enabling chemists to design novel derivatives with enhanced pharmacological properties. This flexibility makes it particularly valuable in the context of medicinal chemistry, where structural modifications can significantly impact biological activity.

Recent research has highlighted the compound's potential in the development of anticancer agents. Studies have demonstrated that derivatives of this molecule can exhibit inhibitory effects on various kinases and other enzymes involved in tumor growth and progression. The bromo substituent, in particular, has been shown to enhance binding affinity to target proteins, making it an attractive moiety for drug design. Furthermore, the methylpropanoic acid moiety contributes to the compound's solubility and bioavailability, which are critical factors in pharmaceutical development.

In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. The ability to modulate inflammatory pathways is a key focus in modern medicine, and compounds like this one offer new avenues for therapeutic intervention.

The synthesis of 3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods are essential for producing pharmaceutical-grade compounds that meet stringent regulatory standards.

From a computational chemistry perspective, the molecular dynamics of this compound have been extensively studied using advanced modeling techniques. These studies have provided insights into its interactions with biological targets at the atomic level. Understanding these interactions is crucial for optimizing drug design and improving therapeutic efficacy. The integration of computational methods with experimental approaches has become increasingly important in modern drug discovery.

The pharmacokinetic profile of 3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid is another area of significant interest. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining dosing regimens and predicting potential side effects. By optimizing these parameters, researchers can enhance the compound's therapeutic index and improve patient outcomes.

Future directions in the study of this compound include exploring its potential as an intermediate in the synthesis of novel biologics. The growing field of biopharmaceuticals requires innovative approaches to drug development, and compounds like this one may play a crucial role in bridging the gap between small molecule drugs and biologics.

In conclusion, 3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid (CAS No. 2228492-89-3) represents a promising candidate for further pharmaceutical development. Its unique structural features and versatile reactivity make it valuable for designing new drugs with enhanced biological activity. As research continues to uncover its potential applications across various therapeutic areas, this compound is poised to make significant contributions to modern medicine.

2228492-89-3 (3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid) 関連製品

- 2147626-44-4(2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)

- 1027803-08-2(1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride)

- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)

- 1226432-51-4(5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)

- 1157722-93-4(3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)

- 1804688-31-0(3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine)

- 1150114-28-5((2,6-difluoro-3-nitrophenyl)boronic acid)

- 87424-40-6(4-(Ethoxycarbonyl)-3-nitrobenzoic acid)

- 2171818-39-4(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)

- 1807285-65-9(Methyl 2-cyano-6-ethyl-3-(trifluoromethylthio)benzoate)